molecular formula C12H9BrN2O3S B13605981 N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide

N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide

Cat. No.: B13605981
M. Wt: 341.18 g/mol
InChI Key: TVZGOIYYBHETMX-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a bromo-substituted phenyl ring, a nitro-substituted thiophene ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Substitution: Formation of N-(4-azido-3-methylphenyl)-5-nitrothiophene-2-carboxamide.

    Reduction: Formation of N-(4-bromo-3-methylphenyl)-5-aminothiophene-2-carboxamide.

    Oxidation: Formation of N-(4-bromo-3-carboxyphenyl)-5-nitrothiophene-2-carboxamide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both a nitro-substituted thiophene ring and a bromo-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and material science.

Properties

Molecular Formula

C12H9BrN2O3S

Molecular Weight

341.18 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide

InChI

InChI=1S/C12H9BrN2O3S/c1-7-6-8(2-3-9(7)13)14-12(16)10-4-5-11(19-10)15(17)18/h2-6H,1H3,(H,14,16)

InChI Key

TVZGOIYYBHETMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])Br

Origin of Product

United States

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